1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(3-Fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazole Core:
- Starting with a suitable imidazole precursor, such as 1H-imidazole-4-carboxylic acid.
- Reacting with benzyl halides under basic conditions to introduce the benzyl group.
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Amidation Reaction:
- The introduction of the 3-fluorobenzamido group can be achieved through an amidation reaction using 3-fluorobenzoyl chloride and an appropriate amine.
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Methoxylation:
- The methoxy group is typically introduced via a nucleophilic substitution reaction using methoxybenzene and a suitable electrophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include primary or secondary amines.
- Substitution products depend on the specific substituents introduced.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential use in the development of advanced materials with specific chemical properties.
- Investigated for its role in catalysis and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
1-(4-(3-Chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-(3-Bromobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a unique and valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-33-22-7-3-6-21(13-22)29-25(32)23-15-30(16-27-23)14-17-8-10-20(11-9-17)28-24(31)18-4-2-5-19(26)12-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMIGAGAWMZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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